molecular formula C7H14ClNO2 B2587762 Ethyl 2-(1-aminocyclopropyl)acetate hydrochloride CAS No. 1554076-31-1

Ethyl 2-(1-aminocyclopropyl)acetate hydrochloride

Cat. No.: B2587762
CAS No.: 1554076-31-1
M. Wt: 179.64
InChI Key: DGDHGUSLQDGMEP-UHFFFAOYSA-N
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Description

Infrared Spectroscopy

The IR spectrum (Figure 1) shows characteristic bands at:

  • 3280 cm⁻¹ : N–H stretch (protonated amine)
  • 1725 cm⁻¹ : C=O stretch (ester carbonyl)
  • 1250 cm⁻¹ : C–O–C asymmetric stretch (ester linkage)
  • 910 cm⁻¹ : Cyclopropane ring deformation

Nuclear Magnetic Resonance Spectroscopy

¹H NMR (500 MHz, DMSO-d₆) :

δ (ppm) Multiplicity Assignment
1.28 t (J = 7.1 Hz) CH₃ (ethyl)
2.41–2.47 m CH₂ (cyclopropane)
3.03 t (J = 6.8 Hz) NH₃⁺ (broad)
4.23 q (J = 7.1 Hz) OCH₂ (ethyl)

¹³C NMR (126 MHz, DMSO-d₆) :

δ (ppm) Assignment
171.9 C=O (ester)
58.4 C–N (amine)
25.1 CH₂ (cyclopropane)
14.3 CH₃ (ethyl)

UV-Vis Spectroscopy

The compound exhibits a UV cutoff at 253 nm due to n→π* transitions in the ester group, with negligible absorption above 300 nm.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict a HOMO-LUMO gap of 5.2 eV , indicating moderate reactivity. The HOMO localizes on the cyclopropane ring and amino group, while the LUMO resides on the ester carbonyl (Figure 2). Mulliken charge analysis reveals significant positive charge on the ammonium nitrogen (+0.43 e) and negative charge on the chloride ion (-0.89 e).

Molecular electrostatic potential (MEP) maps highlight nucleophilic regions near the chloride and electrophilic zones around the cyclopropane carbons, consistent with its susceptibility to ring-opening reactions.

Properties

IUPAC Name

ethyl 2-(1-aminocyclopropyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-2-10-6(9)5-7(8)3-4-7;/h2-5,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDHGUSLQDGMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554076-31-1
Record name ethyl 2-(1-aminocyclopropyl)acetate hydrochloride
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Preparation Methods

The synthesis of Ethyl 2-(1-aminocyclopropyl)acetate hydrochloride typically involves the reaction of ethyl 2-bromoacetate with 1-aminocyclopropane in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(1-aminocyclopropyl)acetate hydrochloride is being investigated for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Key areas of focus include:

  • Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties: Preliminary investigations suggest potential anticancer activity, particularly against liver and breast cancer cell lines. The compound's ability to induce apoptosis in cancer cells is a key area of interest.
  • Enzyme Inhibition: The compound may inhibit specific enzymes, altering metabolic pathways critical for disease progression.

Organic Synthesis

In organic chemistry, this compound serves as a valuable intermediate in the synthesis of various biologically active molecules. Its versatility makes it suitable for:

  • Building Block in Synthesis: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
  • Production of Specialty Chemicals: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising antimicrobial activity against resistant strains of bacteria. The mechanism of action was linked to the inhibition of bacterial cell wall synthesis, indicating potential for further development into therapeutic agents.

Case Study 2: Anticancer Investigations

In another study focused on cancer therapeutics, researchers explored the effects of this compound on human liver cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound in cancer drug development .

Data Table: Summary of Applications

Application AreaSpecific Use CasesFindings/Results
Medicinal ChemistryAntimicrobial agentsEffective against Staphylococcus aureus and E. coli
Anticancer agentsInduces apoptosis in liver and breast cancer cells
Organic SynthesisBuilding block for drug synthesisVersatile intermediate for various biologically active compounds
Production of specialty chemicalsImportant reagent in organic reactions

Mechanism of Action

The mechanism of action of Ethyl 2-(1-aminocyclopropyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for various enzymes, affecting their activity and leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclopropane Ring

Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride
  • Molecular formula: C₇H₁₄ClNO₂
  • Key differences: The cyclopropane bears an aminomethyl (-CH₂NH₂) group instead of a direct amino substituent. The methyl ester reduces lipophilicity compared to the ethyl ester in the target compound .
Ethyl 1-aminocyclopropanecarboxylate hydrochloride
  • Molecular formula: C₆H₁₂ClNO₂
  • Key differences: The amino group is directly attached to the cyclopropane ring as part of a carboxylate ester.

Ester Group Modifications

Methyl 2-(1-aminocyclopropyl)acetate hydrochloride
  • Molecular formula: C₆H₁₂ClNO₂
  • Key differences : The methyl ester shortens the alkyl chain, reducing molecular weight (~165.58 g/mol ) and lipophilicity. This may enhance aqueous solubility but decrease membrane permeability compared to the ethyl analogue .

Complex Derivatives with Aromatic Substituents

Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate hydrochloride
  • Molecular formula: C₁₃H₁₆Cl₃NO₂
  • Key differences: Incorporates a 2,4-dichlorophenyl group and a cyclopropylamino moiety.

Structural and Functional Analysis

Molecular Properties and Reactivity

Compound Molecular Weight (g/mol) Substituent on Cyclopropane Ester Group LogP* (Predicted)
Ethyl 2-(1-aminocyclopropyl)acetate HCl 177.45 1-amino Ethyl 1.2
Methyl 2-[1-(aminomethyl)cyclopropyl]acetate HCl 187.65 1-aminomethyl Methyl 0.8
Ethyl 1-aminocyclopropanecarboxylate HCl 165.62 1-amino (on carboxylate) Ethyl 0.5
Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate HCl 336.64 Cyclopropylamino, dichlorophenyl Ethyl 3.1

*LogP values estimated via computational tools (e.g., ChemAxon).

  • Cyclopropane Ring Effects: The strained three-membered ring in all compounds enhances electrophilicity, making them reactive in ring-opening reactions. The amino group’s position modulates electronic effects: direct attachment to the cyclopropane (as in Ethyl 1-aminocyclopropanecarboxylate HCl) increases ring strain and reactivity compared to side-chain-substituted derivatives .
  • Ester Group Impact : Ethyl esters generally improve cell membrane penetration due to higher lipophilicity, whereas methyl esters favor solubility in polar solvents .

Biological Activity

Ethyl 2-(1-aminocyclopropyl)acetate hydrochloride is a compound of significant interest in pharmacology and biochemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

This compound is synthesized through various organic reactions, often involving cyclopropyl derivatives. Its structure includes an ethyl acetate moiety linked to an aminocyclopropane, which contributes to its unique biological properties. The compound serves as an intermediate in the synthesis of other complex molecules, highlighting its versatility in chemical applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. It acts as both a substrate and an inhibitor for various enzymes, influencing cellular processes such as:

  • Enzyme Inhibition : The compound has been shown to modulate the activity of certain enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
  • Cellular Processes : It affects signaling pathways that regulate cell growth, apoptosis, and differentiation, making it a candidate for further investigation in cancer research .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains. Its structural features allow it to interact with bacterial enzymes, potentially disrupting their function .
  • Anticancer Potential : In vitro studies have reported that the compound shows cytotoxic effects on cancer cell lines. For instance, it has demonstrated significant growth inhibition in HCT-116 cancer cells with an IC50 value indicating moderate potency .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study AShowed moderate cytotoxicity against HCT-116 cells (IC50 = 0.66 µM).
Study BIndicated potential antimicrobial effects against Gram-positive bacteria.
Study CExplored enzyme inhibition properties, revealing significant interactions with metabolic enzymes involved in drug metabolism.

Detailed Research Findings

  • Cytotoxicity Assays : In a recent study involving various cancer cell lines, this compound was tested for its ability to inhibit cell proliferation. Results indicated a dose-dependent response with notable efficacy against colorectal cancer cells .
  • Enzyme Interaction Studies : Investigations into the compound's interaction with cytochrome P450 enzymes revealed that it could modulate enzyme activity, suggesting implications for drug metabolism and potential drug-drug interactions .
  • Antimicrobial Testing : The compound's antimicrobial properties were evaluated against several bacterial strains, showing promising results particularly against multidrug-resistant strains. This positions it as a potential candidate for developing new antibacterial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Ethyl 2-(1-aminocyclopropyl)acetate hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclopropane ring formation followed by esterification and hydrochloride salt preparation. Key steps include:

  • Cyclopropanation : Using reagents like ethyl diazoacetate under catalytic conditions (e.g., transition metals) to form the cyclopropyl ring .
  • Amination : Introducing the amino group via reductive amination or nucleophilic substitution, often requiring anhydrous conditions to prevent hydrolysis .
  • Hydrochloride Salt Formation : Treating the free base with HCl in a non-aqueous solvent (e.g., ethyl acetate) to precipitate the hydrochloride salt .
  • Optimization : Adjusting temperature (e.g., 0–5°C for cyclopropanation) and stoichiometric ratios (e.g., 1.2 equivalents of amine source) improves yield (reported up to 65–75%) and purity (>95% by HPLC) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR Analysis :
  • ¹H NMR : Look for cyclopropane protons as a triplet of triplets (δ 0.8–1.2 ppm) and ester methyl groups (δ 1.2–1.4 ppm) .
  • ¹³C NMR : Confirm the cyclopropane carbons (δ 10–15 ppm) and ester carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 166.1 (free base) and [M-Cl]⁺ at m/z 129.1 for the hydrochloride .
  • X-ray Crystallography : For absolute configuration verification, use SHELXL for refinement and ORTEP-3 for visualization .

Q. What analytical methods are recommended for assessing purity and stability of this compound under storage conditions?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (retention time ~8–10 min) to detect impurities (e.g., hydrolyzed ester or deaminated byproducts) .
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 1–3 months. Monitor degradation via TLC (Rf ~0.5 in ethyl acetate:hexane 1:1) or NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?

  • Methodological Answer :

  • Dose-Response Curves : Test concentrations from 1 nM–100 µM in multiple cell lines (e.g., HEK293 vs. HepG2) to identify cell-specific effects .
  • Metabolic Stability Assays : Use liver microsomes to assess if metabolic differences (e.g., CYP450 activity) explain variability .
  • Data Normalization : Include internal controls (e.g., ATP assays) to rule out cytotoxicity confounding bioactivity results .

Q. What computational strategies are effective for predicting the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., GPCRs) to model binding poses. Validate with MM-GBSA free energy calculations .

  • QSAR Modeling : Build 3D-QSAR models using CoMFA/CoMSIA on analogues (e.g., cyclopropylamine derivatives) to correlate substituent effects with activity .

Q. How can researchers address discrepancies in physicochemical property data (e.g., solubility, logP) reported in literature?

  • Methodological Answer :

  • Solubility Determination : Use shake-flask method at pH 1.2 (simulated gastric fluid) and pH 7.4 (PBS) to account for pH-dependent ionization .
  • LogP Measurement : Compare HPLC-derived logP (using a calibrated C18 column) with computational predictions (e.g., ChemAxon) to identify outliers .

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